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L-HISTIDINE:HCL:H2O (<5% D) (RING-2-13C)

Metabolomics One-Carbon Metabolism Stable Isotope Tracing

Unlabeled or uniformly labeled histidine variants introduce spectral overlap and quantification ambiguity in NMR and MS. L-Histidine:HCl:H2O (<5% D) (Ring-2-13C) provides a single, isolated 13C nucleus at the imidazole C2 position (99 atom % 13C), enabling unambiguous metabolic tracing and precise internal standardization. - Delivers a single, intense NMR resonance for pKa and 1JCH coupling measurements. - Produces a clean +1 Da mass shift for SIL-IS workflows, eliminating matrix effect errors. - Validated in folate-dependent one-carbon pathway studies and labeled protein expression QC (≥80% incorporation efficiency). Chemical purity ≥98%, available from stock with rapid global delivery.

Molecular Formula
Molecular Weight 210.62
Cat. No. B1580087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-HISTIDINE:HCL:H2O (<5% D) (RING-2-13C)
Molecular Weight210.62
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Histidine:HCl:H2O (<5% D) (Ring-2-13C): Stable Isotope-Labeled Amino Acid for NMR and MS


L-Histidine:HCl:H2O (<5% D) (Ring-2-13C) is a site-specific stable isotope-labeled amino acid derivative, featuring a 13C atom at the C2 position of the imidazole ring [1]. This compound is supplied as a hydrochloride monohydrate salt with a defined isotopic enrichment of 99 atom % 13C and a chemical purity of 98%, ensuring its suitability for high-precision analytical applications . The strategic placement of the 13C label at a specific, spectroscopically distinct position enables its use as a precise tracer or internal standard in advanced Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) workflows, distinguishing it from unlabeled or uniformly labeled histidine variants [1].

Why Unlabeled or Uniformly Labeled Histidine Cannot Substitute for L-Histidine:HCl:H2O (Ring-2-13C)


Direct substitution of L-Histidine:HCl:H2O (Ring-2-13C) with unlabeled histidine or even a uniformly 13C-labeled analog (e.g., 13C6,15N3) is not analytically equivalent and often leads to experimental failure or data ambiguity. Unlabeled histidine provides no isotopic signal for tracking or quantification in complex biological matrices [1]. While uniformly labeled histidine introduces a mass shift, it does so at every carbon position, creating complex, overlapping spectral patterns that obscure site-specific information in NMR and complicate fragment ion interpretation in MS [2]. In contrast, the site-specific Ring-2-13C label provides a singular, isolated 13C nucleus, yielding a single, intense NMR resonance at a known chemical shift and a predictable +1 Da mass shift, enabling unambiguous tracking of the imidazole ring's metabolic fate and precise quantification without spectral congestion [3]. This specificity is non-negotiable for applications requiring the resolution of histidine's role in catalysis, metal binding, or one-carbon metabolism, as demonstrated in the evidence below.

Quantitative Evidence Guide: L-Histidine:HCl:H2O (Ring-2-13C) Performance vs. Comparators


Unambiguous Tracing of Histidine-Derived One-Carbon Units in Human Metabolism

In a human metabolic study, oral administration of L-[Ring-2-13C]histidine led to a significant and specific 13C-enrichment at the C2 position of urinary uric acid, while the C8 position showed no significant enrichment. This site-specific labeling pattern directly proves the folate-dependent transfer of the imidazole ring's C2 carbon into the purine biosynthesis pathway. In contrast, unlabeled histidine would provide no measurable enrichment, and a uniformly labeled histidine (e.g., 13C6) would produce enrichment at both C2 and C8, confounding interpretation of the specific metabolic pathway involved [1].

Metabolomics One-Carbon Metabolism Stable Isotope Tracing

High-Resolution Probing of Catalytic Residue Protonation State by 1JCH Coupling

L-Histidine with 90% 13C enrichment specifically at the C2 position was incorporated into the catalytic triad of alpha-lytic protease. This site-specific labeling enabled the direct observation and measurement of the 1J13C2-H coupling constant by proton-coupled 13C NMR. The study successfully determined that the coupling constant responds to a microscopic ionization with a pKa near 7.0, confirming the histidine residue's normal titration behavior in the enzyme's active site. This direct measurement would be obscured or impossible with natural abundance histidine or a uniformly labeled analog due to spectral overlap from other carbons [1].

Enzymology NMR Spectroscopy Catalytic Mechanism

Precise Internal Standard for Quantitative LC-MS/MS of Imidazole Dipeptides

L-Histidine:HCl:H2O (ring-2-13C) is employed as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of histidine-containing dipeptides like carnosine and anserine in biological samples. Its use corrects for matrix effects and variations in sample preparation and ionization efficiency. The protocol achieves robust quantification by comparing the analyte's peak area to that of the co-eluting 13C-labeled internal standard . While unlabeled standards are affected by matrix effects, and uniformly labeled standards may have different fragmentation patterns, the single, predictable +1 Da mass shift of this compound ensures it behaves identically to the native analyte while being fully distinguishable by MS .

Quantitative Proteomics LC-MS/MS Method Validation

Superior Site-Selectivity Compared to Biosynthetic Labeling from Glucose

Biosynthetic labeling of proteins using site-selectively 13C-enriched precursors is a common alternative to using pre-labeled amino acids. A systematic study compared 13C incorporation from various precursors. While using 2-13C glucose leads to broad, non-specific labeling across many amino acids, the use of a specifically labeled amino acid like L-Histidine (Ring-2-13C) ensures exclusive labeling at the intended position. The study showed that even optimized ribose-based labeling results in only ~37% total incorporation and significant off-target labeling (e.g., 40-50% in other amino acids), whereas direct supplementation with L-Histidine (Ring-2-13C) provides nearly 100% site-specific enrichment in the target residue, eliminating spectral overlap and simplifying analysis [1].

Protein NMR Isotope Labeling Strategies Biosynthetic Incorporation

Quantification of In Vivo Protein Labeling Efficiency by Mass Spectrometry

The efficiency of in vivo protein labeling can be quantitatively assessed using this compound. In a study on the galactose-H+ symport protein GalP, the histidine-tagged protein GalP(His)6 was expressed in the presence of [ring-2-13C]histidine. Electrospray ionization mass spectrometry (ESI-MS) analysis enabled the precise measurement of the label's incorporation into the protein's histidine residues. This quantitative assessment of labeling efficiency (80%) is crucial for validating protein samples intended for downstream NMR analysis, ensuring sufficient signal-to-noise for structural studies. Unlabeled histidine would provide no such metric, and a uniformly labeled variant would complicate the mass shift analysis due to multiple incorporation sites [1].

Membrane Protein Biology ESI-MS Isotope Incorporation Efficiency

Recommended Applications for L-Histidine:HCl:H2O (Ring-2-13C) Based on Verifiable Evidence


Metabolic Flux Analysis of One-Carbon Metabolism and Purine Biosynthesis

Ideal for in vivo or in vitro tracing studies to determine the specific fate of the histidine imidazole ring's C2 carbon. The evidence from human studies confirms that this label is selectively incorporated into the C2 position of uric acid, providing a clear, unambiguous readout of folate-dependent one-carbon transfer pathways . This application is not feasible with unlabeled or uniformly labeled histidine.

High-Resolution NMR Studies of Protein Active Sites and Dynamics

Essential for structural biology research focusing on the catalytic or binding roles of specific histidine residues. The isolated 1H-13C spin pair created by the site-specific label allows for the measurement of critical parameters like 1JCH coupling constants to determine pKa values and protonation states, as demonstrated in studies of serine protease mechanisms . This level of detail is obscured by the spectral complexity of uniformly labeled proteins.

Accurate Quantification of Histidine and Its Derivatives in Complex Biological Samples

Serves as a validated, high-precision stable isotope-labeled internal standard (SIL-IS) for targeted LC-MS/MS metabolomics and proteomics. Its use corrects for matrix effects and instrument variability, ensuring robust quantification of analytes like carnosine and anserine in plasma and tissues . This provides superior accuracy compared to external calibration methods.

Quality Control and Validation in Isotopically Labeled Protein Production

Enables quantitative assessment of labeling efficiency during the recombinant expression of histidine-labeled proteins. By measuring the specific +1 Da mass shift via ESI-MS, researchers can confirm the successful and efficient incorporation of the label (e.g., 80% efficiency observed in GalP(His)6 production) before committing to resource-intensive NMR experiments .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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